1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride
Overview
Description
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various bioactive molecules. This compound is often used in research settings for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride typically involves the following steps:
Cyclization Reaction: The starting material, aniline, undergoes a cyclization reaction with an appropriate aldehyde or ketone to form the tetrahydroquinoline core.
Reduction: The resulting quinoline derivative is then reduced using hydrogenation or other reducing agents to form the tetrahydroquinoline.
Amination: The tetrahydroquinoline is then subjected to amination, where an amine group is introduced at the 2-position.
Salt Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the tetrahydro modification.
Tetrahydroisoquinoline: Another bicyclic compound with similar pharmacological properties.
2-Aminotetralin: A structurally related compound with different substitution patterns.
Uniqueness
1,2,3,4-Tetrahydroquinolin-2-ylmethanamine dihydrochloride is unique due to its specific substitution at the 2-position, which can impart distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;;/h1-4,9,12H,5-7,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXGGDJFFDBBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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